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Introduction

Atriplex, a genus of the Chenopodiaceae family, comprises various species known for their
tolerance to saline environments (halophytes). These plants are of significant interest for
agricultural, ecological, and pharmacological research due to their unique genetic adaptations
and production of various secondary metabolites. However, the high concentration of
polysaccharides, polyphenols, and other secondary metabolites in Atriplex tissues poses a
significant challenge for the isolation of high-quality genomic DNA.[1] These contaminants can
co-precipitate with DNA, inhibiting downstream enzymatic reactions such as PCR, restriction
digestion, and sequencing.

This document provides a detailed protocol for the efficient extraction of high-quality genomic
DNA from Atriplex tissues. The recommended method is a modified Cetyltrimethylammonium
Bromide (CTAB) protocol, which has been widely adapted for plants rich in secondary
metabolites.[1] This protocol incorporates modifications to effectively remove contaminants and
yield DNA suitable for a wide range of molecular applications.

Data Presentation: Comparison of DNA Extraction
Methods
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The selection of an appropriate DNA extraction method is critical for obtaining high yields of
pure DNA. While various methods exist, their efficiency can differ significantly depending on the
plant species and tissue type. Below is a summary of quantitative data from studies that have
compared different DNA extraction protocols on plants with challenging biochemical
compositions similar to Atriplex.

Table 1: Comparison of DNA Yield and Purity from Different Extraction Methods in
Polysaccharide and Polyphenol-Rich Plants.

. ) DNA Yield
Extraction Starting A260/A280 A260/A230
. (nglg of . . Reference
Method Material ) Ratio Ratio
tissue)
Modified
Fresh Leaves 92.85 +24.8 ~1.8 ~1.51 [2]
CTAB
Standard 28.4-43.8
Fresh Leaves ~1.8 ~2.1 [3]
CTAB ng/uL
SDS-based Fresh Leaves 15.28 +2.99 1.33 Low [2]
Commercial
) ) Fresh Leaves  0.216 +0.05 1.7 Low 2]
Kit 1 (Sigma)
Commercial
Kit 2 Fresh Leaves 0.181 +0.11 1.45 Low [2]

(Nucleospin)

Note: Data presented is a compilation from studies on various plants rich in secondary
metabolites and may not represent exact values for all Atriplex species.

Experimental Workflow

The following diagram illustrates the key steps in the modified CTAB protocol for DNA
extraction from Atriplex tissues.
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Figure 1: Modified CTAB DNA Extraction Workflow.
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Experimental Protocol: Modified CTAB Method for
Atriplex Tissues

This protocol is optimized for the extraction of high-quality genomic DNA from fresh or frozen
Atriplex leaf tissues.

Materials:

Atriplex leaf tissue (fresh or frozen at -80°C)

e Liquid nitrogen

e Mortar and pestle (pre-chilled)

e Microcentrifuge tubes (1.5 mL and 2 mL)

o Water bath or heating block (65°C)

e Microcentrifuge

o Pipettes and sterile filter tips

» Modified CTAB Extraction Buffer (see recipe below)

e Chloroform: Isoamyl alcohol (24:1, v/v)

« Isopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or nuclease-free water

RNase A (10 mg/mL)

Modified CTAB Extraction Buffer Recipe (100 mL):

e 2.0 g CTAB (Cetyltrimethylammonium Bromide) (2% wi/v)
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8.18 g NaCl (1.4 M)

20 mL 1 M Tris-HCI, pH 8.0 (200 mM)

4 mL 0.5 M EDTA, pH 8.0 (20 mM)

2.0 g PVP (Polyvinylpyrrolidone) (2% wi/v)

Add sterile deionized water to 100 mL

Just before use, add 0.2 mL of B-mercaptoethanol (0.2% v/v) under a fume hood.
Procedure:

o Tissue Preparation:

o Weigh approximately 100-200 mg of fresh or frozen Atriplex leaf tissue.

o Freeze the tissue in liquid nitrogen.

o Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
It is crucial to prevent the tissue from thawing during this step.

e Lysis:

[¢]

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

[e]

Add 1 mL of pre-warmed (65°C) Modified CTAB Extraction Buffer to the tube.

o

Vortex vigorously for 30 seconds to mix.

[¢]

Incubate the tube in a water bath at 65°C for 60 minutes. Invert the tube gently every 15-
20 minutes to ensure thorough lysis.

e Phase Separation:
o After incubation, allow the tube to cool to room temperature for a few minutes.

o Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
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o Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Do not vortex, as
this can shear the genomic DNA.

o Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate
into two phases: an upper aqueous phase (containing DNA) and a lower organic phase.

o DNA Precipitation:

o Carefully transfer the upper agueous phase to a new 1.5 mL microcentrifuge tube,
avoiding the interface and the lower organic phase.

o Add 0.7 volumes (e.g., if you transferred 700 pL of aqueous phase, add 490 L) of ice-
cold isopropanol.

o Mix gently by inverting the tube several times until a white, stringy precipitate of DNA is
visible.

o Incubate at -20°C for at least 30 minutes to enhance precipitation.
» Pelleting and Washing:

o Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

o Carefully decant the supernatant without disturbing the DNA pellet.

o Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and
CTAB.

o Centrifuge at 10,000 x g for 5 minutes at 4°C.
o Carefully decant the ethanol. Repeat the wash step once more.
¢ Drying and Resuspension:
o After the final wash, remove as much ethanol as possible with a pipette.

o Air-dry the pellet at room temperature for 10-15 minutes, or until the pellet is translucent.
Do not over-dry the pellet, as this will make it difficult to dissolve.
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o Resuspend the DNA pellet in 50-100 pL of TE buffer or nuclease-free water. Pipette gently
up and down to aid dissolution. Incubation at 55-60°C for 10 minutes can help dissolve the
DNA.

o Optional but recommended: Add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for 30
minutes to remove any contaminating RNA.

e Storage:

o Store the purified genomic DNA at -20°C for long-term use.

Troubleshooting

Table 2: Common Problems and Solutions in Atriplex DNA Extraction.
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Problem Possible Cause Suggested Solution
Ensure tissue is ground to a
Low DNAYield Insufficient tissue grinding. very fine powder in liquid

nitrogen without thawing.

Incomplete cell lysis.

Increase incubation time at
65°C to 90 minutes. Ensure

proper mixing during lysis.

DNA pellet lost during

washing.

Be careful when decanting the
supernatant after

centrifugation steps.

Low DNA Purity (Low
A260/280 Ratio)

Protein contamination.

Ensure complete phase
separation after chloroform
extraction. Repeat the
chloroform extraction step if

the interface is thick.

Low DNA Purity (Low
A260/230 Ratio)

Polysaccharide or polyphenol

contamination.

Increase the concentration of
NaCl in the CTAB buffer to 2.0
M.[1] Add 2% PVP to the
extraction buffer. Perform an
additional wash with a high-
salt buffer (e.g., 0.1 M sodium

acetate in 70% ethanol).

DNA is Degraded (Smear on
Agarose Gel)

Nuclease activity.

Work quickly and keep
samples on ice whenever
possible. Use fresh, young leaf

tissue.

Vigorous mixing.

Avoid vortexing after adding
chloroform. Mix gently by

inversion.

DNA is Difficult to Dissolve

Over-dried pellet.

Do not dry the pellet for an
extended period. If necessary,
incubate the resuspended
DNA at 55-60°C for a longer
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time with occasional gentle

flicking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and
Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nim.nih.gov]

e 2. Comparison and optimization of DNA Isolation protocols for high throughput genomic
studies of Acacia pachyceras Schwartz - PMC [pmc.ncbi.nlm.nih.gov]

» 3. An optimized CTAB method for genomic DNA extraction from green seaweeds
(Ulvophyceae) - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for DNA Extraction
from Atriplex Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248399#protocol-for-dna-extraction-from-atriplex-
tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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